Cas no 5522-43-0 (1-Nitropyrene)

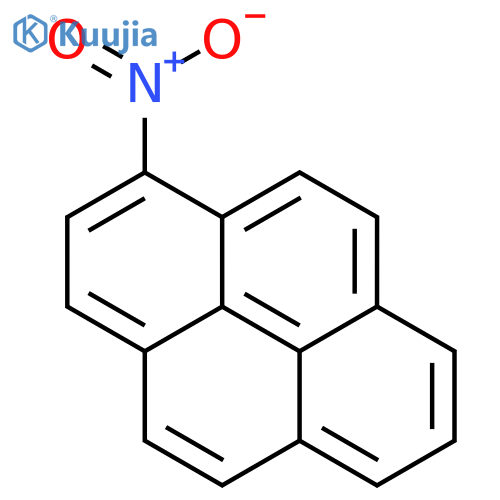

1-Nitropyrene structure

商品名:1-Nitropyrene

1-Nitropyrene 化学的及び物理的性質

名前と識別子

-

- 1-Nitropyrene

- 1-nitro-Pyrene

- 1-nitropyrne

- 3-Nitropyrene

- NITROPYRENE

- Nitropyrene,Mono-,Di-,Tri-Tetra,isomers

- Pyrene,1-nitro

- NSC 81340

- Pyrene, 1-nitro-

- Pyrene, nitro-

- 1-Nitropyrene [Nitroarenes]

- ALRLPDGCPYIVHP-UHFFFAOYSA-N

- TD1665I8Q4

- 1-Nitropyrene [Polycyclic aromatic compounds]

- DSSTox_CID_983

- NCIOpen2_004479

- DSSTox_RID_75905

- DSSTox_GSID_20983

- BIDD:ER0532

- NSC81340

- Tox2

-

- MDL: MFCD00004138

- インチ: 1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H

- InChIKey: ALRLPDGCPYIVHP-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O

- BRN: 1882811

計算された属性

- せいみつぶんしりょう: 247.06300

- どういたいしつりょう: 247.063329

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 45.8

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1699 (rough estimate)

- ゆうかいてん: 150.0 to 155.0 deg-C

- ふってん: 390.29°C (rough estimate)

- フラッシュポイント: 223.5ºC

- 屈折率: 1.5300 (estimate)

- PSA: 45.82000

- LogP: 5.01540

- ようかいせい: 未確定

1-Nitropyrene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H341-H350-H372-H413

- 警告文: P201-P202-P260-P264-P270-P273-P280-P308+P313-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 40

- セキュリティの説明: S22-S36/37/39-S45-S36/37

- RTECS番号:UR2480000

-

危険物標識:

- TSCA:T

- リスク用語:R20/21/22; R40

- セキュリティ用語:S36/37;S45

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

1-Nitropyrene 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-Nitropyrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-25g |

1-Nitropyrene |

5522-43-0 | 99+% | 25g |

¥801.00 | 2024-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-1g |

1-Nitropyrene |

5522-43-0 | 97% | 1g |

¥56.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-25g |

1-Nitropyrene |

5522-43-0 | 97% | 25g |

¥846.0 | 2024-07-18 | |

| TRC | N519950-5g |

1-Nitropyrene |

5522-43-0 | 5g |

$114.00 | 2023-05-17 | ||

| TRC | N519950-10g |

1-Nitropyrene |

5522-43-0 | 10g |

$181.00 | 2023-05-17 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0419-25G |

1-Nitropyrene |

5522-43-0 | >98.0%(GC) | 25g |

¥1230.00 | 2024-04-16 | |

| Oakwood | 002604-250mg |

1-Nitropyrene |

5522-43-0 | 98% | 250mg |

$11.00 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-100g |

1-Nitropyrene |

5522-43-0 | 99+% | 100g |

¥3202.00 | 2024-05-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YB879-200mg |

1-Nitropyrene |

5522-43-0 | 98% | 200mg |

¥64.0 | 2022-06-10 | |

| BAI LING WEI Technology Co., Ltd. | J92005775-1g |

1-Nitropyrene |

5522-43-0 | 97% | 1g |

¥630 | 2023-11-24 |

1-Nitropyrene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5522-43-0)1-Nitropyrene

注文番号:LE11303

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

1-Nitropyrene 関連文献

-

Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780

-

Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153

-

3. Mono- and di-nitroalkyl-(cycloalkyl-)pyrenes in superacid media: dihydroxyiminium-(oxoiminium-)pyrenium dications; cyclisation to long-lived oxazoline-(and 1,2-oxazine-)pyrenium ions, ring opening to form nitrosoalkylpyrenium and nitroso radical cation salts with unprecedented stabilityKenneth K. Laali,Simon Bolvig,Poul Erik Hansen J. Chem. Soc. Perkin Trans. 2 1995 537

-

Bihag Anothumakkool,Pierre-Louis Taberna,Barbara Daffos,Patrice Simon,Yuman Sayed-Ahmad-Baraza,Chris Ewels,Thierry Brousse,Joel Gaubicher J. Mater. Chem. A 2017 5 1488

-

Matteo Carrara,Reinhard Niessner J. Environ. Monit. 2011 13 3373

5522-43-0 (1-Nitropyrene) 関連製品

- 602-60-8(9-Nitroanthracene)

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-64-8(1,6-Dinitropyrene)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 776-34-1(4-Nitro-1-naphthylamine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 4770-00-7(3-cyano-4-nitroindole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:5522-43-0)1-Nitropyrene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5522-43-0)1-Nitropyrene

清らかである:99%

はかる:25g

価格 ($):397.0